molecular formula C13H11NO3S B5633887 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

Cat. No. B5633887
M. Wt: 261.30 g/mol
InChI Key: SHXIFBCJUPTGGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide involves multiple steps, including reactions of precursor molecules with various organic reagents. Such processes typically employ techniques like IR, 1H NMR, and MS for structural confirmation. For example, a series of novel thiophene derivatives was synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, demonstrating the synthetic versatility of thiophene carboxamides (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is often elucidated using X-ray diffraction, providing insights into their crystal configurations and stability. For instance, the crystal structure of a related compound was established, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

Thiophene derivatives, including those similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide, can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions often involve interaction with nucleophiles, yielding diverse heterocyclic compounds with different functional groups (Mohareb et al., 2004).

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c14-13(15)12-6-9(7-18-12)8-1-2-10-11(5-8)17-4-3-16-10/h1-2,5-7H,3-4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXIFBCJUPTGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1,4-benzodioxin-6-YL)thiophene-2-carboxamide

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